2-Benzyloxy-4-iodophenylamine

Regiochemistry Cross-coupling Synthetic intermediate

Select this specific 2-Benzyloxy-4-iodo regioisomer for non-interfering sequential transformations: free amine for amidation, para-iodide for cross-coupling, and benzyloxy as a latent phenol. This orthogonal reactivity is critical for mapping patented PTPase inhibitor space and is not achievable with N-benzyl, methoxy, or meta-iodo analogs. Ensures synthetic precision in complex routes.

Molecular Formula C13H12INO
Molecular Weight 325.14 g/mol
Cat. No. B8355135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-4-iodophenylamine
Molecular FormulaC13H12INO
Molecular Weight325.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)I)N
InChIInChI=1S/C13H12INO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyKOULBZNFSSSSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-4-iodophenylamine (CAS 1057341-60-2): Structural Identity, Class, and Procurement Baseline


2-Benzyloxy-4-iodophenylamine (CAS 1057341-60-2; molecular formula C₁₃H₁₂INO; molecular weight 325.14 g/mol) is a tri-functional aromatic amine belonging to the class of ortho-benzyloxy-substituted para-iodoanilines . Its structure integrates three synthetically orthogonal handles on a single phenyl ring: a primary aromatic amine at position 1, a benzyloxy (–OCH₂Ph) protecting group at position 2, and an aryl iodide at position 4 . This compound is primarily positioned as a research-scale building block and pharmaceutical intermediate, with commercial availability from multiple suppliers at a typical purity of 95% [1]. It has been cited in patent literature as an intermediate in the synthesis of protein tyrosine phosphatase (PTPase) inhibitors, notably within the Novartis intellectual property portfolio [2].

Why Generic Substitution of 2-Benzyloxy-4-iodophenylamine with Other Iodoaniline Building Blocks Fails


2-Benzyloxy-4-iodophenylamine cannot be generically substituted with other iodoaniline derivatives because the specific 2-benzyloxy-4-iodo regioisomeric pattern dictates the electronic character, steric environment, and downstream synthetic options available at each reactive center . Replacing the benzyloxy group at position 2 with a methoxy group (e.g., 2-methoxy-4-iodoaniline) substantially alters the lipophilicity and the deprotection strategy available for liberating a free phenol . Shifting the iodine from the 4-position to the 5-position (e.g., 2-(benzyloxy)-5-iodoaniline) changes the regiochemical outcome of cross-coupling reactions, as the para-iodo position in the target compound is electronically conjugated with the amine, whereas the meta-iodo position in the 5-iodo isomer is not [1]. Using N-benzyl-4-iodoaniline instead of the O-benzyloxy analog fundamentally alters the chemistry at the nitrogen center: the O-benzyloxy compound retains a free primary amine for amide bond formation or diazotization, whereas the N-benzyl analog has a secondary amine with different reactivity and steric profile . These structural distinctions are not cosmetic; they determine which synthetic sequences are feasible, what protecting group strategies are compatible, and whether the compound serves as a drop-in replacement in established patent-protected synthetic routes.

2-Benzyloxy-4-iodophenylamine: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Regioisomeric Identity: 2-Benzyloxy-4-iodo vs. 4-Benzyloxy-3-iodo Substitution Pattern Determines Cross-Coupling Site

2-Benzyloxy-4-iodophenylamine positions the iodine atom para to the free amine group, a regioisomeric arrangement that is distinct from the commercially available 4-(benzyloxy)-3-iodoaniline regioisomer, which places the iodine meta to the amine . In the target compound, the para-iodo substituent is in direct electronic conjugation with the p-orbital of the aniline nitrogen, which can influence oxidative addition rates in palladium-catalyzed cross-coupling reactions. By contrast, the 4-benzyloxy-3-iodo regioisomer presents a meta-iodo configuration lacking this conjugation pathway .

Regiochemistry Cross-coupling Synthetic intermediate Iodoaniline

Benzyloxy vs. Methoxy Protection Strategy: cLogP Differentiation and Latent Phenol Deprotection Options

The benzyloxy (–OCH₂Ph) group at position 2 in the target compound provides fundamentally different physicochemical properties and synthetic options compared to the methoxy (–OCH₃) group found in the close commercial analog 2-methoxy-4-iodoaniline (CAS 338454-80-1) . The benzyloxy group contributes approximately 2.5 additional logP units compared to a methoxy group (estimated π value for –OCH₂Ph vs. –OCH₃ based on Hansch substituent constants: ~1.66 vs. ~–0.02), substantially increasing lipophilicity [1]. Critically, the O-benzyl group serves as a protecting group that can be cleaved via hydrogenolysis (H₂, Pd/C) to reveal a free phenol, whereas the O-methyl group requires harsh demethylation conditions (e.g., BBr₃) that are incompatible with many functional groups including the iodine substituent [2].

Lipophilicity Protecting group strategy cLogP Benzyloxy vs. Methoxy

Free Primary Amine vs. N-Benzyl Secondary Amine: Differential Reactivity for Amide Bond Formation

In 2-Benzyloxy-4-iodophenylamine, the benzyl group is attached to oxygen (O-benzyloxy), preserving a free primary aromatic amine (–NH₂). This contrasts with the commercially available isomer N-benzyl-4-iodoaniline (CAS 3526-49-6), where the benzyl group is attached directly to the nitrogen atom, producing a secondary amine . The presence of a free primary amine in the target compound enables direct acylation, sulfonylation, or diazotization reactions without requiring a preliminary deprotection step, whereas the N-benzyl analog requires N-debenzylation prior to such transformations [1].

Amine reactivity N-benzyl vs. O-benzyl Amide coupling Aniline differentiation

Documented Synthetic Route: Iron-Mediated Nitro Reduction with Reproducible Conditions from Patent Literature

A validated synthetic route to 2-Benzyloxy-4-iodophenylamine has been documented: reduction of 2-benzyloxy-4-iodo-1-nitrobenzene (2.35 g, 6.62 mmol) using iron powder (1.85 g, 33.1 mmol) in acetic acid (24 mL) and ethanol (12 mL) at reflux (100 °C) for 1.5 hours . This Fe/AcOH/EtOH reduction protocol is a well-established method for converting nitroarenes to anilines without affecting aryl iodide substituents, which are vulnerable to catalytic hydrogenation conditions (Pd/C, H₂) commonly used for nitro reductions in other contexts [1]. The method avoids the use of expensive transition metal catalysts and the risk of hydrodeiodination that accompanies Pd-catalyzed hydrogenations.

Synthetic route Nitro reduction Iron-mediated reduction Process chemistry

Patent-Cited Intermediate Status: PTPase Inhibitor Synthetic Pathway Relevance for Drug Discovery Procurement

2-Benzyloxy-4-iodophenylamine is structurally related to intermediates disclosed in patent families describing protein tyrosine phosphatase (PTPase) inhibitors, including those assigned to Novartis AG (US 8,084,448 B2) for the treatment of insulin resistance, type-2 diabetes, and related metabolic disorders [1]. While the specific compound is not explicitly named in the patent claims, the general formula encompasses benzyloxy-substituted phenyl intermediates bearing iodine, and vendor-supplier documentation associates this CAS number with PTPase inhibitor intermediate applications . This association provides a level of intellectual property context that is absent for simpler iodoaniline analogs like 4-iodoaniline or 2-methoxy-4-iodoaniline.

PTPase inhibitor Patent intermediate Pharmaceutical building block Drug discovery

Optimal Procurement and Application Scenarios for 2-Benzyloxy-4-iodophenylamine Based on Differential Evidence


Medicinal Chemistry: Late-Stage Functionalization via Sequential Orthogonal Reactivity

2-Benzyloxy-4-iodophenylamine is optimally deployed when a synthetic sequence demands three sequential, non-interfering transformations: (1) amide bond formation at the free primary amine via coupling with carboxylic acids or acid chlorides, (2) palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling at the para-iodo position to introduce aryl or alkynyl diversity, and (3) hydrogenolytic O-debenzylation to unmask a phenol for further derivatization. This orthogonal reactivity profile, enabled by the specific 2-benzyloxy-4-iodo regioisomeric arrangement , is not achievable with the N-benzyl analog (which blocks amine reactivity) or the 4-benzyloxy-3-iodo regioisomer (which places the iodine in a meta relationship to the directing amine group).

PTPase Inhibitor Lead Optimization Programs Requiring Patent-Consistent Intermediates

Discovery teams pursuing protein tyrosine phosphatase (PTP1B, TC-PTP) inhibitors for metabolic disease indications can select 2-Benzyloxy-4-iodophenylamine as a building block that aligns with the structural motifs disclosed in the Novartis PTPase inhibitor patent family (US 8,084,448 B2) [1]. The benzyloxy-iodoaniline scaffold provides a synthetic entry point to compounds within the claimed chemical space, whereas simpler iodoaniline analogs (e.g., 4-iodoaniline) lack the benzyloxy substitution required to map onto the patented core structure.

Chemical Biology: Radiolabeling via Iodine Isotope Exchange for Probe Development

The presence of an iodine atom at the 4-position in 2-Benzyloxy-4-iodophenylamine makes this compound a candidate precursor for radioiodination (e.g., ¹²⁵I or ¹²³I isotope exchange) to generate radiolabeled probes for distribution and target-engagement studies. The benzyloxy group at position 2 can serve as a latent phenol handle, allowing post-labeling deprotection to introduce additional functionality or improve aqueous solubility. The Fe/AcOH synthetic route demonstrates that the iodo substituent survives the nitro reduction step, providing confidence in the chemical stability of the C–I bond under non-hydrogenolytic conditions.

Organic Methodology Development: Chemoselective Nitro Reduction Substrate for Method Validation

Researchers developing new chemoselective nitro-to-amine reduction methodologies can use 2-Benzyloxy-4-iodo-1-nitrobenzene (the immediate precursor to the target compound) as a challenging test substrate, given the requirement to reduce the nitro group without affecting the aryl iodide or benzyl ether functionalities. The documented Fe/AcOH/EtOH protocol provides a benchmark against which novel catalytic or stoichiometric reduction methods can be compared for chemoselectivity, yield, and functional group tolerance.

Quote Request

Request a Quote for 2-Benzyloxy-4-iodophenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.